

Application Notes and Protocols for SM16 in In Vitro Cell Culture Assays

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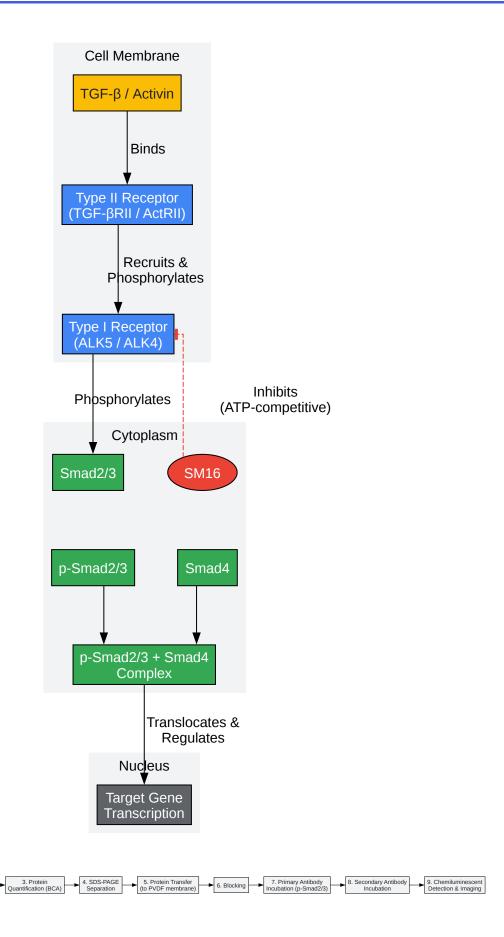
Audience: Researchers, scientists, and drug development professionals.

Introduction: SM16 is a potent and orally active small-molecule inhibitor of the Transforming Growth Factor-beta (TGF- β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] It also demonstrates inhibitory activity against ALK4, another TGF- β superfamily receptor.[3] SM16 functions by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby blocking the downstream signaling cascade.[1][3] This inhibition prevents the phosphorylation of key effector proteins Smad2 and Smad3, which are crucial for mediating the diverse cellular responses to TGF- β , including cell growth, differentiation, and fibrosis.[1][2] These application notes provide detailed protocols for assessing the in vitro activity of SM16.

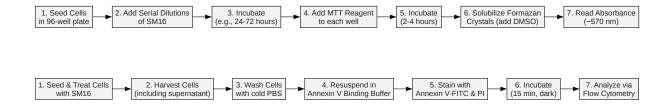
Mechanism of Action and Signaling Pathway

TGF-β and related ligands like activin initiate their signaling cascade by binding to a type II receptor (e.g., TGF-βRII), which then recruits and phosphorylates a type I receptor, such as ALK5.[1] This phosphorylation activates the ALK5 kinase. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates into the nucleus to regulate the transcription of target genes. SM16 exerts its inhibitory effect by preventing the kinase activity of ALK5, thus halting the phosphorylation of Smad2/3 and blocking the entire downstream pathway.[1][2]









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References

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- 3. SM16, an orally active TGF-beta type I receptor inhibitor prevents myofibroblast induction and vascular fibrosis in the rat carotid injury model PubMed [pubmed.ncbi.nlm.nih.gov]
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